![molecular formula C13H17NO2 B2751834 2-Piperidinone,1-(2-hydroxy-2-phenylethyl)- CAS No. 4810-92-8](/img/structure/B2751834.png)
2-Piperidinone,1-(2-hydroxy-2-phenylethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-Piperidinone,1-(2-hydroxy-2-phenylethyl)-” is a derivative of 2-Piperidinone . 2-Piperidinone, also known as 2-piperidone or δ-valerolactam, is an organic compound with the formula (CH2)4CONH . It is a colorless solid and is classified as a lactam .
Synthesis Analysis
The synthesis of 2-Piperidinone derivatives, such as “2-Piperidinone,1-(2-hydroxy-2-phenylethyl)-”, has been a topic of interest in recent years . An organophotocatalysed [1 + 2 + 3] strategy was developed to enable the one-step access to diverse substituted 2-piperidinones from easily available inorganic ammonium salts, alkenes, and unsaturated carbonyl compounds .Molecular Structure Analysis
The molecular formula of “2-Piperidinone,1-(2-hydroxy-2-phenylethyl)-” is C13H17NO2. The structure includes a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .Scientific Research Applications
Organophotocatalysed Synthesis
The compound is used in the organophotocatalysed synthesis of 2-piperidinones . This method enables the one-step access to diverse substituted 2-piperidinones from easily available inorganic ammonium salts, alkenes, and unsaturated carbonyl compounds .
Core Substructures in Pharmaceuticals
2-Piperidinones are important core substructures in many pharmaceuticals . They serve as key precursors or intermediates for the synthesis of multi-substituted piperidines and medicinally relevant compounds .
Natural Products
2-Piperidinones are also found in natural products . They are widespread in natural products with diverse substitution patterns .
Synthesis of Multi-substituted Piperidines
2-Piperidinones serve as key precursors or intermediates for the synthesis of multi-substituted piperidines . These are among the second-most prevalent heterocycles in pharmaceutical core structures .
Synthesis of Biologically Active Piperidines
The compound is used in the synthesis of biologically active piperidines . This review is designed to help both novice researchers taking their first steps in this field and experienced scientists looking for suitable substrates for the synthesis of biologically active piperidines .
Anticancer Activity
Spirooxindolopyrrolidine-embedded piperidinone 1, synthesized using the compound, has potential anticancer activity . The resulting product showed slightly better cytotoxicity and apoptosis induction in the FaDu hypopharyngeal tumor cells model than the reference drug .
Future Directions
The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . The future directions in this field may involve the development of more efficient and versatile synthesis methods for “2-Piperidinone,1-(2-hydroxy-2-phenylethyl)-” and its derivatives .
properties
IUPAC Name |
1-(2-hydroxy-2-phenylethyl)piperidin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c15-12(11-6-2-1-3-7-11)10-14-9-5-4-8-13(14)16/h1-3,6-7,12,15H,4-5,8-10H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWWFEZRTDZPWAA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(=O)C1)CC(C2=CC=CC=C2)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Piperidinone,1-(2-hydroxy-2-phenylethyl)- |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.